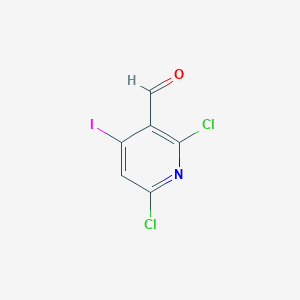

2,6-Dichloro-4-iodonicotinaldehyde

Description

Significance within Halogenated Nicotinaldehyde Chemistry

The presence of multiple halogen atoms on the nicotinaldehyde scaffold profoundly influences its chemical reactivity. pressbooks.pubauburn.edu Halogenation can alter the physical and chemical properties of organic molecules, such as their reactivity, solubility, and biological activity. auburn.edu The chlorine and iodine atoms in 2,6-dichloro-4-iodonicotinaldehyde have different reactivities, enabling stepwise and regioselective transformations. The carbon-iodine bond is generally more reactive towards cross-coupling reactions, while the chlorine atoms can be substituted under different conditions. This differential reactivity is a cornerstone of its utility, allowing for a programmed and controlled synthesis of complex, polysubstituted pyridines.

The aldehyde group adds another layer of synthetic versatility, readily participating in reactions such as oxidations, reductions, and condensations to introduce further molecular diversity. The electron-withdrawing nature of the halogens and the aldehyde group deactivates the pyridine (B92270) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Contextualization as a Pyridine Derivative in Heterocyclic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic synthesis, frequently appearing in pharmaceuticals, agrochemicals, and functional materials. nih.govsciencepublishinggroup.comresearchgate.netrsc.org The synthesis of highly substituted pyridines is a significant challenge, and compounds like this compound provide a pre-functionalized scaffold to streamline this process. nih.gov

The strategic placement of the halogen and aldehyde functionalities allows for a variety of synthetic transformations. For instance, the iodine at the 4-position can be readily displaced or used in cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The chlorine atoms at the 2- and 6-positions can subsequently be replaced by other nucleophiles, leading to a wide range of 2,4,6-trisubstituted pyridine derivatives. researchgate.net

Overview of Research Trajectories for Multifunctionalized Pyridines

Research into multifunctionalized pyridines is driven by the demand for novel compounds with specific biological activities or material properties. rsc.orgnih.gov The development of new synthetic methodologies to access these complex structures is a key area of investigation. nih.govnih.gov

A significant research trajectory involves the use of multifunctional pyridines as scaffolds in medicinal chemistry. nih.govsciencepublishinggroup.comresearchgate.net The pyridine core is a common motif in many approved drugs, and the ability to precisely modify its substituents is crucial for optimizing pharmacological properties. rsc.org For example, the various functional handles on this compound can be used to attach different pharmacophores, leading to the generation of libraries of potential drug candidates.

Another area of focus is the application of multifunctional pyridines in materials science. The tailored electronic and photophysical properties of highly substituted pyridines make them attractive for use in organic light-emitting diodes (OLEDs), sensors, and as ligands for catalysts.

Interactive Data Table for this compound

| Property | Value |

| CAS Number | 1309866-36-1 |

| Molecular Formula | C₆H₂Cl₂INO |

| Molecular Weight | 301.90 g/mol |

| Topological Polar Surface Area (TPSA) | 29.96 Ų |

| LogP | 2.8055 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Data sourced from ChemScene. chemscene.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXWDQLSOMJGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309866-36-1 | |

| Record name | 2,6-dichloro-4-iodopyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dichloro 4 Iodonicotinaldehyde and Analogues

Strategies for Regioselective Halogenation of Pyridine (B92270) Scaffolds

Directed Chlorination Approaches for Pyridine Ring Systems

The introduction of chlorine atoms at the C-2 and C-6 positions of a pyridine ring is a key step in the synthesis of 2,6-dichloro-4-iodonicotinaldehyde. This can be achieved through several methods, each with its own advantages and limitations.

Direct electrophilic chlorination of nicotinaldehyde itself is challenging due to the deactivating effect of both the nitrogen atom and the aldehyde group. However, the use of hypervalent iodine reagents, such as 1-chloro-1,2-benziodoxol-3-one, has shown promise in the chlorination of arenes and heterocycles under mild conditions. liv.ac.uk This method has been successfully applied to the chlorination of complex molecules and could potentially be adapted for nicotinaldehyde precursors. liv.ac.uk

Another approach involves the activation of the pyridine ring. The conversion of pyridine to its N-oxide derivative significantly enhances its reactivity towards electrophilic substitution, primarily at the 2- and 4-positions. wikipedia.orgresearchgate.net After the chlorination step, the N-oxide can be deoxygenated to yield the desired chlorinated pyridine. wikipedia.org

A specialized chlorination reactor design, incorporating a chlorine gas distribution device and a turbine-impeller self-priming stirrer, has been shown to improve the efficiency of chlorination of pyridine derivatives by enhancing the contact between the gas and the material. google.com This can lead to higher utilization of chlorine and reduced reaction times. google.com

| Reagent/Method | Substrate | Product | Yield | Reference |

| 1-Chloro-1,2-benziodoxol-3-one | Aripiprazole | Monochloroaripiprazole | 96% | liv.ac.uk |

| Chlorine gas in specialized reactor | Pyridine derivatives | Chlorinated pyridines | >98% chlorine utilization | google.com |

Thionyl chloride (SOCl₂) is a versatile and highly reactive reagent commonly used for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. masterorganicchemistry.comcymitquimica.com In the context of pyridine chemistry, it can be used for deoxygenative chlorination of pyridine N-oxides. researchgate.net The reaction of a pyridine N-oxide with thionyl chloride can lead to the formation of 2-chloropyridine (B119429) derivatives.

The use of oxalyl chloride in the presence of a catalyst like pyridine is another effective method for the chlorination of certain substrates. researchgate.net While primarily used for converting carboxylic acids to acyl chlorides, its reactivity can be harnessed for specific chlorination reactions in heterocyclic systems. researchgate.net

| Reagent | Substrate | Product | Notes | Reference |

| Thionyl chloride (SOCl₂) | Pyridine N-oxide | 2-Chloropyridine | Deoxygenative chlorination | researchgate.net |

| Oxalyl chloride/Pyridine | 8-Quinolinecarboxylic acid | 8-Quinolinecarbonyl chloride | Acyl chloride formation | researchgate.net |

Targeted Iodination Strategies for Pyridine Nuclei

The introduction of an iodine atom at the C-4 position of the dichlorinated pyridine scaffold is the final key halogenation step. Iodination of electron-deficient heterocycles can be challenging due to the low reactivity of iodine as an electrophile. nih.gov

Electrophilic iodination of aromatic compounds is a fundamental method for forming C-I bonds. nih.gov However, for electron-deficient rings like pyridine, strong activating conditions or specialized reagents are often necessary. nih.gov A combination of molecular iodine with an oxidizing agent can generate a more potent electrophilic iodine species. For instance, the use of iodine in the presence of silver salts like AgNO₃ has been shown to be effective for the iodination of pyrimidine (B1678525) derivatives. nih.gov

Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) is another powerful method for the regioselective iodination of arenes and has been shown to be effective for a wide range of substrates, including those with deactivating groups. acs.org This method, which can be accelerated by using a triflimide-based ionic liquid, offers a rapid and efficient route to iodinated aromatics under mild conditions. acs.org

A radical-based direct C-H iodination protocol has also been developed for various heterocycles, including pyridines. rsc.orgrsc.org This method can lead to iodination at the C3 and C5 positions. rsc.orgrsc.org

| Reagent/Catalyst | Substrate | Product | Key Feature | Reference |

| I₂ / AgNO₃ | Pyrimidine derivatives | Iodinated pyrimidines | Eco-friendly, solvent-free conditions | nih.gov |

| NIS / FeCl₃ | Arenes | Iodinated arenes | Highly regioselective, mild conditions | acs.org |

| Radical C-H iodination | Pyridines | C3 and C5 iodinated pyridines | Direct C-H functionalization | rsc.orgrsc.org |

Palladium-catalyzed reactions have emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more efficient and atom-economical approach compared to traditional methods. acs.org Pd(II)-catalyzed ortho-C-H iodination using molecular iodine as the sole oxidant has been developed for a variety of heterocycles, including pyridines. acs.org This method often relies on a directing group to achieve high regioselectivity. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions of pyridine N-oxides with various partners provide another avenue for the introduction of substituents. acs.orgrsc.org While not a direct iodination method, these cross-coupling strategies can be used to introduce an iodine-containing group or to functionalize a pre-iodinated pyridine scaffold.

| Catalyst System | Substrate | Product | Reaction Type | Reference |

| Pd(II) / I₂ | Pyridines | ortho-Iodinated pyridines | C-H Iodination | acs.org |

| Pd-catalyst | Pyridine N-oxides | Functionalized pyridines | C-H/C-H Cross-coupling | acs.orgrsc.org |

N-Iodosuccinimide (NIS)-Mediated Iodination Protocols

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for the electrophilic iodination of a range of organic compounds, including aromatic and heterocyclic systems. organic-chemistry.orgwikipedia.org In the synthesis of this compound, NIS provides a reliable method for the introduction of iodine at the C-4 position of the 2,6-dichloropyridine (B45657) scaffold.

The reaction typically proceeds under mild conditions and demonstrates high regioselectivity. The electrophilicity of NIS can be enhanced by the use of an acid catalyst, such as trifluoroacetic acid, which facilitates the iodination of even deactivated aromatic rings. organic-chemistry.org The use of NIS in trifluoroacetic acid has been shown to be a time-efficient and general method for the iodination of various substituted benzenes at room temperature. colab.ws

For the synthesis of the target compound, 2,6-dichloro-4-iodopyridine (B1314714) serves as a key intermediate. sigmaaldrich.com This intermediate can be subjected to further functionalization to introduce the aldehyde group. The iodination reaction using NIS offers a significant advantage due to its compatibility with a wide range of functional groups and its generally high yields.

Formyl Group Introduction and Modification in Pyridine Synthesis

The introduction of a formyl group onto a pyridine ring is a critical step in the synthesis of nicotinaldehyde derivatives. Several synthetic strategies can be employed, each with its own set of advantages and limitations.

Oxidation of Pyridine Methyl Precursors to Aldehydes

One common approach involves the oxidation of a methyl group at the desired position on the pyridine ring. For the synthesis of this compound, a precursor such as 2,6-dichloro-4-methylpyridine (B1311327) would be required. The oxidation of this precursor to the corresponding aldehyde can be achieved using various oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.

Reductive Transformation of Pyridine Nitriles to Aldehydes

An alternative strategy for introducing a formyl group is through the reduction of a pyridine nitrile. This method involves the conversion of a precursor like 2,6-dichloropyridine-4-carbonitrile to the desired aldehyde. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation, as they can selectively reduce the nitrile to an imine, which is then hydrolyzed to the aldehyde upon workup.

Reduction of Carboxylic Acid Derivatives to Nicotinaldehydes

The reduction of carboxylic acid derivatives, such as esters or acyl chlorides, presents another viable route to nicotinaldehydes. For instance, 2,6-dichloroisonicotinic acid can be converted to its corresponding acyl chloride, which can then be reduced to the aldehyde. nih.govsigmaaldrich.com Similarly, the methyl ester of 2,6-dichloronicotinic acid can be reduced to the aldehyde. chemicalbook.comtcichemicals.combldpharm.comnih.gov This multi-step process offers good control over the reaction and is often high-yielding. A common method for the preparation of 2,6-dichloroisonicotinic acid involves the treatment of citrazinic acid with phosphorus oxychloride (POCl3) in an autoclave. sciencemadness.org

Multi-Step Synthetic Sequences for Polysubstituted Nicotinaldehydes

The synthesis of polysubstituted nicotinaldehydes like this compound often necessitates a multi-step approach. vapourtec.comlibretexts.orgtrine.eduyoutube.comflinders.edu.au This strategy allows for the sequential introduction of different functional groups onto the pyridine ring with high regioselectivity.

A plausible synthetic sequence for this compound could commence with the synthesis of 2,6-dichloropyridine. google.com This can be followed by iodination at the 4-position using NIS to yield 2,6-dichloro-4-iodopyridine. sigmaaldrich.comresearchgate.net Subsequently, the introduction of a precursor to the formyl group, such as a methyl or cyano group, at the appropriate position would be carried out. Finally, transformation of this precursor group into the aldehyde would afford the target molecule. The development of multi-step syntheses is crucial for creating complex molecules from simpler starting materials. libretexts.org

Chemical Transformations and Reaction Pathways of 2,6 Dichloro 4 Iodonicotinaldehyde

Wittig Reactions with 2,6-Dichloro-4-iodonicotinaldehyde as a Key Electrophile

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. libretexts.orgthermofisher.com In this context, this compound serves as an electrophilic partner, reacting with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond at the site of the original carbonyl group. nih.govmasterorganicchemistry.com

The reaction is initiated by the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon. libretexts.org This is followed by a series of steps that ultimately yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The structure of the ylide and the reaction conditions can significantly influence the stereochemical outcome of the resulting alkene. organic-chemistry.org

Stereoselective Formation of α,β-Unsaturated Esters

A significant application of the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, is the stereoselective synthesis of α,β-unsaturated esters. thermofisher.combanglajol.info When this compound is reacted with a stabilized phosphorus ylide bearing an ester group, such as (carboethoxymethylene)triphenylphosphorane, an α,β-unsaturated ester is formed.

Stabilized ylides, due to the presence of electron-withdrawing groups, are less reactive and generally lead to the preferential formation of the (E)-alkene (trans isomer). organic-chemistry.org The reaction proceeds through a mechanism that allows for the formation of the more thermodynamically stable trans product.

Table 1: Hypothetical Wittig Reaction for the Formation of an α,β-Unsaturated Ester

| Reactant 1 | Reactant 2 | Product | Expected Predominant Isomer |

| This compound | (Carboethoxymethylene)triphenylphosphorane | Ethyl 3-(2,6-dichloro-4-iodopyridin-3-yl)acrylate | (E)-isomer |

Subsequent Functionalization of this compound Derivatives

The derivatives of this compound, particularly the α,β-unsaturated esters obtained from Wittig reactions, are themselves valuable intermediates that can undergo further chemical transformations.

Catalytic Hydrogenation of Unsaturated Derivatives

The carbon-carbon double bond in the α,β-unsaturated ester derivatives can be selectively reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in the presence of hydrogen gas. The reaction converts the alkene functionality into an alkane, yielding a saturated ester. This transformation is crucial for creating substituted pyridine (B92270) derivatives with flexible side chains.

Cross-Coupling Reactions of Halogenated Pyridine Intermediates

The presence of multiple halogen substituents (two chlorine atoms and one iodine atom) on the pyridine ring of this compound and its derivatives opens up numerous possibilities for selective cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide. nih.govlibretexts.org For polyhalogenated heteroaromatics, the selectivity of the coupling is often dictated by the relative reactivity of the carbon-halogen bonds. The general order of reactivity is C-I > C-Br > C-Cl.

In the case of derivatives from this compound, the Suzuki-Miyaura coupling would be expected to occur selectively at the C-4 position due to the much greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds. This allows for the introduction of a wide variety of aryl or alkyl groups at this position while leaving the two chlorine atoms untouched for potential subsequent reactions. Studies on related 2,6-dichloropyridines have shown that selective coupling at other positions can be achieved, but the reaction at the iodo-position is generally favored. nih.gov

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of a Halogenated Pyridine Derivative

| Substrate | Coupling Partner | Catalyst System | Primary Site of Reaction |

| Ethyl 3-(2,6-dichloro-4-iodopyridin-3-yl)propanoate | Phenylboronic acid | Pd(PPh₃)₄, base | C-4 (Iodo position) |

| 2,6-Dichloropyridine (B45657) | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu | C-2 and C-6 positions |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nicotinaldehydes

Aryl halides that are substituted with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com The pyridine ring is inherently electron-deficient, and the presence of the aldehyde group and the two chlorine atoms further activates the ring of this compound towards nucleophilic attack.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org In this molecule, the chlorine atoms at the C-2 and C-6 positions are susceptible to displacement by nucleophiles. The electron-withdrawing aldehyde group at the C-3 position helps to stabilize the negative charge of the intermediate, thereby facilitating the reaction. The relative reactivity of the leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in many cross-coupling reactions. nih.gov This differential reactivity allows for a strategic approach to the functionalization of this versatile scaffold.

Aldehyde Group Reactivity in this compound

The aldehyde group is a key site of reactivity in this compound, readily undergoing reactions typical of aromatic aldehydes. These include condensation reactions to form imines and reactions with various carbon nucleophiles.

The reaction of aldehydes and ketones with primary amines or ammonia (B1221849) yields imine derivatives, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). lumenlearning.com This acid-catalyzed reaction is reversible and involves the elimination of a water molecule. lumenlearning.comyoutube.com The pH of the reaction medium is a critical factor, with the optimal rate of imine formation typically observed around a pH of 5. lumenlearning.com At higher pH values, there is insufficient acid to protonate the hydroxyl intermediate, hindering the removal of water. lumenlearning.com

The general mechanism for imine formation proceeds through several steps:

Nucleophilic addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. lumenlearning.com

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom. lumenlearning.com

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). lumenlearning.com

Elimination of water: A molecule of water is eliminated, forming a carbocation. lumenlearning.com

Deprotonation: A base, such as water or another amine molecule, removes a proton from the nitrogen to form the stable imine product. lumenlearning.com

Imines can be hydrolyzed back to the corresponding aldehyde and primary amine under acidic conditions. lumenlearning.com Due to their sensitivity to hydrolysis, imines can sometimes be challenging to isolate and purify. lumenlearning.com

A well-known application of this reaction is the use of 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) to detect aldehydes and ketones. This reaction produces brightly colored 2,4-dinitrophenylhydrazone precipitates, confirming the presence of a carbonyl group. lumenlearning.com

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by a variety of carbon nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the elaboration of the molecular framework.

Grignard Reactions: Grignard reagents, formed by reacting magnesium metal with alkyl or alkenyl halides, are potent nucleophiles that readily react with aldehydes. masterorganicchemistry.com The addition of a Grignard reagent to an aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of an aldehyde with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org A significant advantage of the Wittig reaction is that it forms the double bond at a specific location, unlike elimination reactions which can often lead to a mixture of products. libretexts.org The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and a stable phosphine (B1218219) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

Oxidative Transformations in Halogenated Nicotinaldehyde Chemistry

The aldehyde group of halogenated nicotinaldehydes can be oxidized to a carboxylic acid. This transformation is a common metabolic process observed in anaerobic bacteria, where the oxidation of the aldehyde is often coupled with the reduction of another molecule. nih.gov Studies on various halogenated aromatic aldehydes have shown that the formation of the corresponding carboxylic acid is a principal metabolic pathway. nih.gov In some cases, this oxidation is accompanied by the partial reduction of the aldehyde to a hydroxymethyl group. nih.gov The resulting halogenated carboxylic acids can undergo further transformations, such as decarboxylation. nih.gov

The oxidation of aldehydes to carboxylic acids can also be achieved through synthetic methods. For example, a green and sustainable method for the light-promoted oxidation of aldehydes to carboxylic acids using atmospheric oxygen as the oxidant has been developed. rsc.org This reaction can be promoted by sunlight or LED irradiation in a solvent mixture of acetone (B3395972) and water, without the need for a photocatalyst. rsc.org

Role of 2,6 Dichloro 4 Iodonicotinaldehyde in Complex Molecule Synthesis

Precursor for Advanced Pharmaceutical Intermediates

The compound 2,6-dichloro-4-iodonicotinaldehyde is a key precursor in the creation of advanced pharmaceutical intermediates. These intermediates are molecules that form the structural backbone of more complex, biologically active compounds. The reactivity of the aldehyde and the halogen substituents on the pyridine (B92270) ring allows for sequential, controlled chemical reactions. This step-wise modification is fundamental in building the intricate molecular architectures required for modern pharmaceuticals. For example, the aldehyde group can be transformed into other functional groups, while the chloro and iodo substituents provide sites for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

One notable application is in the synthesis of derivatives of 3-(2,6-dichloropyridin-3-yl)propanoate. In a specific synthetic route, this compound undergoes a reaction with methyl 2-(triphenylphosphoranylidene)acetate to yield methyl 3-(2,6-dichloro-4-iodopyridin-3-yl)acrylate. This intermediate is then subjected to a Suzuki coupling reaction with various boronic acids, such as (2,4-difluorophenyl)boronic acid or (2-fluoro-4-methoxyphenyl)boronic acid, to introduce different aryl groups at the 4-position of the pyridine ring. nih.gov The resulting compounds, like methyl 3-(2,6-dichloro-4-(2,4-difluorophenyl)pyridin-3-yl)propanoate and methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate, are advanced intermediates that can be further elaborated into potential therapeutic agents. nih.gov

The strategic use of this compound allows for the efficient construction of a library of complex molecules with diverse substitutions, which is a critical aspect of drug discovery and development.

Building Block in Agrochemical Development

In the field of agrochemical development, this compound serves as a foundational building block for creating novel pesticides and herbicides. The polysubstituted pyridine core is a common feature in many agrochemically active compounds. The specific arrangement of the chloro, iodo, and aldehyde groups in this compound provides multiple reaction sites to introduce various functionalities, which can modulate the biological activity and selectivity of the final products.

Research has demonstrated its utility in the synthesis of functionalized triphenylmethyl radicals, which have potential applications in materials science and could be explored for agrochemical purposes. researchgate.net The ability to perform efficient cross-coupling reactions on the iodo-substituted position allows for the introduction of a wide range of organic groups, leading to the development of new chemical entities with potential herbicidal or insecticidal properties. researchgate.net The development of general synthetic routes to pyridine-bridged systems further highlights the importance of halogenated pyridines like this compound in constructing complex molecular frameworks relevant to agrochemical research. researchgate.net

Intermediate in the Synthesis of Radiotracers and Imaging Agents

The unique chemical properties of this compound make it a valuable intermediate in the synthesis of radiotracers and imaging agents. These specialized molecules are labeled with radioactive isotopes and are used in non-invasive imaging techniques to visualize and study biological processes in living organisms.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes at the molecular level. benthamscience.comnih.gov The development of novel PET ligands is crucial for advancing our understanding of diseases and for the development of new drugs. nih.gov this compound has been instrumental in the synthesis of PET ligands designed to target specific receptors in the brain.

The synthesis of these ligands often involves multiple steps, where the structure of the final molecule is carefully constructed to ensure high affinity and selectivity for the target receptor. The aldehyde group in this compound can be used in reductive amination reactions to introduce various amine-containing moieties, while the iodo- and chloro- groups offer handles for introducing the positron-emitting radionuclide, either directly or through a prosthetic group. nih.govnih.govnih.gov

Metabotropic glutamate (B1630785) receptors (mGluRs) are a family of G protein-coupled receptors that play a significant role in modulating synaptic transmission and neuronal excitability. guidetopharmacology.org Among these, the metabotropic glutamate receptor 2 (mGluR2) has emerged as a promising therapeutic target for various neuropsychiatric disorders. nih.gov PET imaging of mGluR2 can provide valuable insights into the pathophysiology of these disorders and aid in the development of new treatments.

This compound is a key starting material in the multi-step synthesis of potent and selective negative allosteric modulators (NAMs) of mGluR2, which can be labeled with carbon-11 (B1219553) ([¹¹C]) for use as PET ligands. nih.gov For instance, it is a precursor in the synthesis of [¹¹C]mG2N001, a promising PET tracer for imaging mGluR2. nih.gov The synthesis involves a Wittig reaction on the aldehyde group, followed by a Suzuki coupling at the iodo-position to introduce a substituted phenyl ring. nih.gov Subsequent transformations lead to the final ligand structure, which can then be radiolabeled.

The development of such specific PET ligands allows researchers to non-invasively study the distribution and density of mGluR2 in the brain, which can be crucial for understanding the mechanisms of diseases and the effects of potential drugs.

Contributions to the Synthesis of Polysubstituted Pyridine Systems

The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of biologically active compounds and functional materials. The ability to synthesize polysubstituted pyridines with precise control over the substitution pattern is of great importance in medicinal chemistry and materials science. This compound, with its three distinct functional handles, is an excellent starting material for the synthesis of highly substituted pyridine systems.

The differential reactivity of the chloro, iodo, and aldehyde groups allows for a stepwise and regioselective introduction of various substituents. For example, the iodo group is typically more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki or Stille couplings) than the chloro groups. This allows for the selective introduction of an aryl or other group at the 4-position. Subsequently, the chloro groups can be substituted through nucleophilic aromatic substitution reactions, and the aldehyde can be modified through a wide range of carbonyl chemistry. This synthetic flexibility makes this compound a powerful tool for creating a diverse library of polysubstituted pyridines, which can then be screened for various biological activities or material properties. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 2,6-Dichloro-4-iodonicotinaldehyde, NMR provides direct evidence for its unique structure.

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. In the structure of this compound, there are two distinct protons: the aldehyde proton (-CHO) and the aromatic proton on the pyridine (B92270) ring (at the C5 position).

The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group. The aromatic proton at the C5 position would also appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the surrounding chloro and iodo substituents, generally appearing in the aromatic region between 7.0 and 8.5 ppm. The integration of these peaks would confirm a 1:1 ratio, consistent with the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde H | 9.5 - 10.5 | Singlet (s) | 1H |

| Pyridine H (C5-H) | 7.0 - 8.5 | Singlet (s) | 1H |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govgoogle.com This technique is crucial for verifying the molecular weight of this compound and assessing its purity in a given sample. nih.gov In a typical analysis, the compound would be passed through an LC column to separate it from any impurities before being introduced into the mass spectrometer. The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 302.9, confirming the molecular weight of 301.90 g/mol . chemscene.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govnih.gov For this compound (C₆H₂Cl₂INO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The precise measurement confirms the presence of two chlorine atoms and one iodine atom based on their specific isotopic patterns and mass defects. This technique is a powerful tool for the unambiguous identification of organic iodine compounds. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| LC-MS | ESI+ | ~302.9 | Molecular Weight Confirmation |

| HRMS | ESI+ | ~301.8689 | Exact Mass and Elemental Composition Confirmation |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its final purity.

Flash column chromatography is a widely used technique for the efficient purification of organic compounds. In the case of this compound, a silica (B1680970) gel stationary phase would typically be used. The separation is based on the compound's polarity. A solvent system, likely a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate), would be chosen based on preliminary analysis by thin-layer chromatography (TLC). By gradually increasing the polarity of the eluent, the target compound can be effectively separated from starting materials, by-products, and other impurities, yielding the pure aldehyde. The progress of the purification is monitored by collecting fractions and analyzing them via TLC.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for ascertaining the purity of synthesized compounds. In the context of this compound, HPLC is employed to separate the target molecule from any unreacted starting materials, byproducts, and other impurities that may be present following its synthesis. This separation allows for the quantification of the compound's purity, a critical parameter for its application in further research and development.

For illustrative purposes, the HPLC analysis of its immediate precursor, 2,6-Dichloro-4-iodopyridine (B1314714), often involves reverse-phase chromatography. In a typical setup, a nonpolar stationary phase (like a C18 column) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases. By adjusting the composition of the mobile phase, typically a mixture of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol, an optimal separation can be achieved.

A hypothetical HPLC data table for the purity analysis of this compound, based on standard laboratory practices, is presented below.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Instrument | Standard HPLC System with UV Detector |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

| Purity | >97% |

This table represents a standard set of conditions and does not reflect a specific published study on this exact molecule. The purity value is consistent with commercially available grades of this compound.

Computational Chemistry and Mechanistic Insights for 2,6 Dichloro 4 Iodonicotinaldehyde Chemistry

Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

There is currently a lack of published research detailing the use of Density Functional Theory (DFT) calculations to elucidate the reaction mechanisms involving 2,6-dichloro-4-iodonicotinaldehyde. Such studies would be invaluable for understanding the energetic profiles of its reactions, identifying transition states, and clarifying the step-by-step processes of its transformations. Without dedicated computational studies, a data-driven discussion on this topic is not possible.

Theoretical Investigations of Reactivity and Selectivity

Similarly, theoretical investigations focusing on the reactivity and selectivity of this compound are not present in the available literature. A comprehensive study in this area would typically involve analyzing the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various reactivity descriptors to predict how it interacts with different reagents. The absence of such studies prevents a detailed, evidence-based discussion on why the molecule reacts in a certain way and the factors governing its regioselectivity and chemoselectivity in various chemical environments.

Molecular Modeling Approaches for Reaction Pathway Prediction

Molecular modeling is a powerful tool for predicting plausible reaction pathways. However, in the case of this compound, there are no specific molecular modeling studies available in the public domain that predict its reaction pathways. Such research would contribute significantly to optimizing reaction conditions and designing new synthetic routes involving this compound. The lack of these predictive models means that the understanding of its chemical behavior is primarily based on empirical observations from laboratory synthesis rather than theoretical predictions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dichloro-4-iodonicotinaldehyde, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via halogenation of nicotinaldehyde derivatives. Key steps include:

- Chlorination : Using POCl₃ or SOCl₂ under anhydrous conditions to introduce chlorine at the 2- and 6-positions .

- Iodination : Electrophilic iodination (e.g., I₂/HIO₃ or NIS in acetic acid) at the 4-position, requiring strict temperature control (0–5°C) to avoid over-iodination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization are essential for isolating high-purity product (>97%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : A multi-technique approach is recommended:

- Spectroscopy : ¹H NMR (CDCl₃) should show distinct aldehyde proton resonance (~10 ppm) and aromatic peaks consistent with substitution patterns. ¹³C NMR confirms carbonyl (C=O) and halogenated carbons .

- Mass Spectrometry : HRMS (ESI/TOF) must match the exact molecular mass (C₆H₂Cl₂INO, calculated 323.83 g/mol) .

- Elemental Analysis : Verify Cl and I content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective iodination during the synthesis of this compound?

- Answer : Competing iodination at undesired positions can arise due to electron-rich aromatic systems. Solutions include:

- Directing Groups : Temporarily introduce protecting groups (e.g., methyl ethers) to block reactive sites, later removed via hydrolysis .

- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity by polarizing the substrate .

- Kinetic Control : Conduct reactions at low temperatures (−10°C) to favor thermodynamic stability of the 4-iodo product .

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps:

- DFT Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets, including solvent (e.g., chloroform) in simulations .

- Experimental Cross-Validation : Repeat NMR under standardized conditions (e.g., 400 MHz, CDCl₃) and compare coupling constants with computed values .

- Database Alignment : Cross-reference spectral data with PubChem or NIST entries to identify outliers .

Q. What experimental designs are optimal for studying the stability of this compound under varying storage conditions?

- Answer : Stability studies should include:

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks .

- Analytical Monitoring : Track decomposition via HPLC-UV (220 nm) and LC-MS to identify degradation products (e.g., dehalogenation or oxidation) .

- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at −20°C to minimize aldehyde oxidation .

Q. How can computational modeling enhance the design of derivatives based on this compound for catalytic applications?

- Answer : Use in silico tools to predict reactivity and electronic properties:

-

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (Gaussian 09) to identify sites for nucleophilic/electrophilic attack .

-

Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

AI助科研之如何使用在问辅助实验(六)01:26

-

Validation : Correlate computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Data Analysis and Reporting

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Answer : Contradictions may stem from impurities or instrumentation differences. Mitigation steps:

- Reproducibility Checks : Synthesize the compound using cited methods and compare results .

- Meta-Analysis : Aggregate data from peer-reviewed journals (e.g., Medicinal Chemistry Research) and exclude non-validated sources (e.g., commercial catalogs) .

- Uncertainty Quantification : Report confidence intervals for melting points (±2°C) and NMR shifts (±0.05 ppm) .

Q. What methodologies support the integration of this compound into multi-step synthetic pathways without compromising yield?

- Answer : Key considerations:

- Protection-Deprotection : Use silyl ethers (TMSCl) to shield the aldehyde group during subsequent reactions .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to functionalize the iodine position while retaining chlorine substituents .

- Yield Optimization : Design fractional factorial experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.